1-(2-phenylethenyl)imidazolidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 1-(2-phenylethenyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with styrene under specific conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Phenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Phenylethenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-phenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways . It may act on neurotransmitter systems, modulating the activity of receptors or enzymes involved in signal transduction . The compound’s effects on cellular processes are mediated through its binding to specific proteins or nucleic acids, leading to changes in gene expression or protein function .
Comparison with Similar Compounds
1-(2-Phenylethenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound, which lacks the phenylethenyl group, has different chemical and biological properties.
Phenylethylamine derivatives: Compounds with similar phenylethenyl groups but different core structures, which may have varying biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-phenylethenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZLYFZSOOMMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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